2-(2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a dihydroisoindole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a continuous flow microreactor system . This process improves reaction efficiency and yields compared to traditional batch reactors.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow microreactors. These reactors enhance liquid-liquid mass transfer efficiency and allow precise control over reaction temperature and residence time, resulting in higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2-(2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane
- 2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine
Uniqueness
2-(2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C23H11Cl2N3O5S2 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-[2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C23H11Cl2N3O5S2/c24-11-4-6-13(15(25)8-11)18(29)10-34-23-26-16-7-5-12(9-19(16)35-23)27-21(30)14-2-1-3-17(28(32)33)20(14)22(27)31/h1-9H,10H2 |
InChI Key |
FHTVBWNERVFDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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